
3-Aminophthalic acid hydrochloride
Overview
Description
3-Aminophthalic acid hydrochloride: is an organic compound with the molecular formula C8H8ClNO4 . It is a derivative of phthalic acid, where an amino group is substituted at the third position of the benzene ring. This compound is often used in various chemical reactions and has significant applications in scientific research and industrial processes .
Preparation Methods
Catalytic Reduction Using Hydrazine Hydrate
Reaction Mechanism and Procedural Overview
The reduction of 3-nitrophthalic acid to 3-aminophthalic acid hydrochloride involves a two-step process: (1) formation of a sodium salt intermediate and (2) nitro-group reduction using hydrazine hydrate in the presence of an iron trichloride/carbon (FeCl₃/C) catalyst. The sodium hydroxide solution facilitates the dissolution of 3-nitrophthalic acid, forming a sodium salt that enhances reactivity. Hydrazine hydrate acts as a reducing agent, converting the nitro group to an amine under reflux conditions (95°C), followed by acidification with concentrated hydrochloric acid to precipitate the hydrochloride salt.
Optimization of Reaction Parameters
Key variables influencing yield and purity include:
- Molar Ratios : A molar ratio of 1:2.5–3.5 (3-nitrophthalic acid to hydrazine hydrate) maximizes reduction efficiency.
- Catalyst Loading : FeCl₃/C at 0.3–0.6 times the mass of 3-nitrophthalic acid ensures optimal catalytic activity without byproduct formation.
- Reaction Duration : Extended reflux periods (4–5 hours) improve completeness, with yields plateauing beyond 5 hours.
Table 1: Optimization Parameters for Hydrazine-Mediated Reduction
Case Studies and Experimental Data
Case Study 1 (Lab-Scale Synthesis) :
- Reactants : 40 g (0.19 mol) 3-nitrophthalic acid, 22 g NaOH, 34 g hydrazine hydrate.
- Conditions : FeCl₃/C (4.2 g), reflux at 95°C for 5 hours.
- Outcome : 33 g product (96% yield, 96.7% purity).
Case Study 2 (Scaled Prototype) :
- Scale : 10 kg substrate, 200 L reactor.
- Outcome : Consistent yields of 95–96%, demonstrating process robustness.
Catalytic Hydrogenation with Palladium-Based Catalysts
Reaction Setup and Conditions
Hydrogenation employs palladium on carbon (Pd/C) under hydrogen pressure (0.7–0.9 MPa) to reduce 3-nitrophthalic acid. The process involves:
- Dissolving the substrate in sodium hydroxide.
- Hydrogenation at 55–65°C for 12 hours.
- Filtration and acidification with HCl to precipitate the hydrochloride.
Industrial Scalability and Efficiency
This method is favored for large-scale production due to its reproducibility and high purity (98.8%). Key advantages include:
- Reduced Reaction Time : 12 hours vs. 5 hours for hydrazine method.
- Lower Catalyst Toxicity : Pd/C is less corrosive than FeCl₃/C.
Table 2: Hydrogenation Protocol Outcomes
Parameter | Value | Outcome |
---|---|---|
Hydrogen Pressure | 0.7–0.9 MPa | Complete nitro reduction |
Temperature | 55–65°C | 94.6% yield, 98.8% purity |
Catalyst (Pd/C) | 0.5% w/w | Minimal catalyst degradation |
Comparative Analysis with Hydrazine Reduction
- Yield : Hydrogenation (94.6%) vs. Hydrazine (96%).
- Purity : Hydrogenation (98.8%) vs. Hydrazine (96.7%).
- Safety : Hydrogenation requires high-pressure equipment but avoids toxic hydrazine.
Critical Analysis of Methodological Variations
Environmental and Economic Considerations
- Hydrazine Method : Cost-effective but generates hazardous waste (e.g., excess hydrazine).
- Hydrogenation : Higher capital costs due to pressurized reactors but environmentally favorable.
Chemical Reactions Analysis
Types of Reactions: 3-Aminophthalic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-nitrophthalic acid.
Reduction: The nitro group in 3-nitrophthalic acid can be reduced to an amino group to form 3-aminophthalic acid.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and a catalyst are commonly used.
Reduction: Hydrazine hydrate and a catalyst like iron trichloride are used.
Substitution: Various reagents depending on the desired product.
Major Products:
Oxidation: 3-Nitrophthalic acid.
Reduction: 3-Aminophthalic acid.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₈H₈ClN O₂·2H₂O
- Molecular Weight : Approximately 253.64 g/mol
- Appearance : White to cream powder
- Solubility : Soluble in water
The presence of amino and carboxyl groups in its structure facilitates various chemical reactions, making it an essential reactant in many synthetic processes.
Chemistry
3-Aminophthalic acid hydrochloride serves as a reactant in the synthesis of local anesthetics and other chemical intermediates. Its ability to form hydrogen bonds enhances its reactivity, allowing for the development of new compounds with desired properties.
Biology
In biological research, this compound is utilized to study enzyme reactions and protein interactions. It has been identified as a ligand for cereblon (CRBN), an E3 ubiquitin ligase involved in targeted protein degradation, leading to potential applications in drug development.
Medicine
Research into the therapeutic potential of this compound is ongoing. Its derivatives have shown promise in anticancer studies, suggesting that they may interact with specific biological targets to inhibit tumor growth.
Industry
This compound is also employed in the production of dyes, pigments, and other industrial chemicals. Its versatility makes it suitable for various applications across different sectors.
Antimicrobial Properties
Studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism involves interference with bacterial enzyme systems essential for cell wall synthesis and metabolic processes.
Chemiluminescent Assays
One notable application is in chemiluminescent assays for forensic science. The compound plays a crucial role in detecting analytes through light emission, particularly useful for blood detection at crime scenes.
Forensic Applications
A study highlighted the effectiveness of 3-aminophthalate in enhancing detection sensitivity for forensic blood analysis. This application demonstrates its practical utility in real-world scenarios where accurate detection is critical.
Cancer Research
Research into derivatives of 3-aminophthalic acid has suggested potential anti-cancer properties through their ability to interact with specific biological targets, paving the way for drug development aimed at treating cancer.
Property | Details |
---|---|
Antimicrobial Activity | Effective against various bacterial strains |
Chemiluminescent Assays | Used for blood detection in forensic science |
Ligand for Cereblon | Involved in targeted protein degradation |
Potential Anti-Cancer Effects | Interacts with specific biological targets |
Mechanism of Action
The mechanism of action of 3-aminophthalic acid hydrochloride involves its ability to participate in various chemical reactions due to the presence of the amino and carboxyl groups. These functional groups allow it to interact with different molecular targets and pathways, facilitating its use in diverse applications .
Comparison with Similar Compounds
3-Nitrophthalic acid: A precursor in the synthesis of 3-aminophthalic acid hydrochloride.
Phthalic acid: The parent compound from which 3-aminophthalic acid is derived.
4-Aminophthalic acid: A similar compound with the amino group at the fourth position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Biological Activity
3-Aminophthalic acid hydrochloride (CAS No. 426837-11-8) is a chemical compound with notable biological activities and applications in various fields, particularly in drug development and analytical chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables, case studies, and research findings.
This compound is characterized by the molecular formula C₈H₈ClNO₄·H₂O and a molecular weight of approximately 233.65 g/mol. It appears as an off-white to yellow-beige crystalline powder. The compound is soluble in water and exhibits unique chemical properties that enable its application in various biological contexts.
The biological activity of this compound primarily stems from its ability to act as a ligand for cereblon E3 ubiquitin ligase. This interaction plays a crucial role in targeted protein degradation pathways, which are essential for regulating cellular processes. The compound's ability to modulate protein levels within cells presents significant therapeutic potential, particularly in oncology and neurodegenerative diseases .
Key Functional Groups
The presence of amino and carboxyl groups in the structure of this compound allows it to form hydrogen bonds, enhancing its interaction with various biomolecules. This reactivity is fundamental to its role in enzyme reactions and protein interactions.
Biological Activities
Research has identified several biological activities associated with this compound:
- Ligand Activity : As a ligand for cereblon E3 ubiquitin ligase, it is involved in the modulation of protein degradation pathways.
- Chemiluminescence : The compound exhibits chemiluminescent properties, which have implications for analytical chemistry, especially in sensing and detection technologies .
- Enzyme Interaction : It has been utilized in studies investigating enzyme reactions, highlighting its role as a substrate or inhibitor in biochemical assays.
Table 1: Summary of Biological Activities
Case Studies
-
Cereblon E3 Ligase Interaction :
A study demonstrated that this compound effectively binds to cereblon E3 ligase, leading to enhanced degradation of specific target proteins involved in cancer progression. This interaction suggests potential applications in developing targeted therapies for malignancies. -
Chemiluminescent Applications :
Research highlighted the use of 3-aminophthalic acid as a chemiluminescent agent when combined with hydrogen peroxide and cobalt(II). This system showed promising results for detection methods in biochemical assays .
Potential Therapeutic Applications
Given its biological activities, this compound holds promise for several therapeutic applications:
- Oncology : Targeting protein degradation pathways can be pivotal in developing treatments for various cancers.
- Neurodegenerative Diseases : Modulating protein levels may aid in treating conditions like Alzheimer's disease.
- Analytical Chemistry : Its chemiluminescent properties can enhance detection methods for biomolecules.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-aminophthalic acid hydrochloride, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves the hydrochlorination of 3-aminophthalic acid using concentrated HCl under controlled conditions. Key steps include refluxing the acid in HCl solution, followed by crystallization and vacuum drying . To ensure ≥98% purity, researchers should employ HPLC with UV detection (λ = 254 nm) and compare retention times against certified reference standards. Impurity profiling (e.g., unreacted starting materials) can be performed using ion-exchange chromatography .
Table 1: Key Synthesis Parameters
Parameter | Optimal Condition |
---|---|
Reaction Temperature | 80–90°C |
HCl Concentration | 6 M |
Crystallization Solvent | Ethanol/Water (3:1 v/v) |
Purity Verification | HPLC (C18 column, 0.1% TFA in H₂O/MeOH) |
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer : The compound is hygroscopic and sensitive to light. Store in airtight, amber-glass containers at 0–6°C under nitrogen atmosphere. For laboratory use, aliquot small quantities to minimize repeated exposure to moisture. Stability studies indicate decomposition (<5%) occurs after 12 months when stored correctly . Always verify integrity via FTIR (e.g., loss of –NH₂ stretch at ~3400 cm⁻¹ indicates degradation) .
Q. What safety protocols are critical when working with this compound?
- Methodological Answer :
- PPE : Nitrile gloves (tested against HCl penetration; refer to Ansell Chemical Resistance Guide) , lab coat, and goggles.
- Ventilation : Use fume hoods for weighing and reactions.
- Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite .
- First Aid : For skin contact, rinse with 0.1 M phosphate buffer (pH 7.4) for 15 minutes .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points (e.g., 217.7°C vs. 227–229°C) for this compound?
- Methodological Answer : Contradictions arise from hydration states (e.g., dihydrate vs. anhydrous forms). Characterize the sample via thermogravimetric analysis (TGA) to determine water content. For example, a 5–7% mass loss at 100–120°C confirms dihydrate . Always report the hydration state in publications. Cross-validate with Karl Fischer titration for precise moisture quantification .
Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?
- Methodological Answer : The hydrochloride salt is sparingly soluble in water (5 mg/mL at pH 7.2). For enhanced solubility:
- Use PBS buffer (pH 7.4) with 10% DMSO as a co-solvent.
- Sonicate at 40 kHz for 20 minutes to disperse aggregates.
- Confirm solubility via dynamic light scattering (DLS) to ensure particle size <200 nm .
Q. How can this compound be utilized as a precursor in pharmaceutical impurity profiling?
- Methodological Answer : The compound is a known impurity in pomalidomide synthesis. To quantify trace levels (<0.1%):
- LC-MS Method : Use a Zorbax SB-C8 column (2.1 × 50 mm, 3.5 µm), mobile phase 0.1% formic acid in acetonitrile/water (30:70), and monitor m/z 198.1 [M+H]⁺ .
- Calibration : Prepare spiked samples with impurity standards (e.g., USP Reference Standards) for linearity (R² >0.995) .
Q. What spectroscopic techniques are most reliable for structural confirmation?
- Methodological Answer :
- ¹H NMR (D₂O/DMSO-d₆) : Key peaks at δ 7.85 (d, aromatic H), δ 6.92 (s, –NH₂), δ 2.50 (s, –COOH) .
- FTIR : Carboxylic acid C=O stretch at 1705 cm⁻¹, –NH₃⁺ deformation at 1600 cm⁻¹ .
- HRMS : Exact mass [M+H]⁺ = 198.0433 (calc. 198.0429) .
Q. Data Contradiction Analysis
Q. Why do CAS numbers differ across sources (e.g., 6946-22-1 vs. 5434-20-8)?
Properties
IUPAC Name |
3-aminophthalic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4.ClH/c9-5-3-1-2-4(7(10)11)6(5)8(12)13;/h1-3H,9H2,(H,10,11)(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZAVEORKXFUQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C(=O)O)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064514 | |
Record name | 1,2-Benzenedicarboxylic acid, 3-amino-, hydrochloride | |
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Molecular Weight |
217.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white solid; [Acros Organics MSDS] | |
Record name | 3-Aminophthalic acid hydrochloride | |
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CAS No. |
6946-22-1 | |
Record name | 1,2-Benzenedicarboxylic acid, 3-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6946-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzenedicarboxylic acid, 3-amino-, hydrochloride (1:1) | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006946221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Aminophthalic acid hydrochloride | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127008 | |
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Record name | 3-Aminophthalic acid hydrochloride | |
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Record name | 1,2-Benzenedicarboxylic acid, 3-amino-, hydrochloride (1:1) | |
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Record name | 1,2-Benzenedicarboxylic acid, 3-amino-, hydrochloride | |
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Record name | 3-aminophthalic acid hydrochloride | |
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Retrosynthesis Analysis
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